5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
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Overview
Description
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is a chemical compound that features a bromine atom, a tetrahydropyran ring, and a benzoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole typically involves the bromination of a benzoimidazole derivative followed by the introduction of a tetrahydropyran group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of benzoimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoimidazole derivatives.
Substitution: Formation of substituted benzoimidazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydropyran ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Bromotetrahydropyran
- 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine
Uniqueness
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole is unique due to its specific combination of a bromine atom, a tetrahydropyran ring, and a benzoimidazole core. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-bromo-1-(oxan-4-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-9-1-2-12-11(7-9)14-8-15(12)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGEVMQIHWIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=NC3=C2C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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